molecular formula C18H16BrN B14709198 1-(Diphenylmethyl)pyridin-1-ium bromide CAS No. 24837-78-3

1-(Diphenylmethyl)pyridin-1-ium bromide

Cat. No.: B14709198
CAS No.: 24837-78-3
M. Wt: 326.2 g/mol
InChI Key: BDLPXTJQWFKYAI-UHFFFAOYSA-M
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Description

1-(Diphenylmethyl)pyridin-1-ium bromide is a quaternary ammonium compound that features a pyridinium core substituted with a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)pyridin-1-ium bromide typically involves the reaction of benzophenone methylhydrazone with bromine and pyridine. This reaction proceeds through the formation of an intermediate, which is then solvolyzed with methanol to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the pyridinium core or the diphenylmethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted pyridinium salts.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)pyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes or cellular membranes. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to alterations in their function or structure. Specific pathways involved may include inhibition of enzyme activity or disruption of membrane integrity .

Comparison with Similar Compounds

Uniqueness: 1-(Diphenylmethyl)pyridin-1-ium bromide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its diphenylmethyl group provides steric and electronic effects that influence its behavior in chemical reactions and interactions with biological targets.

Properties

CAS No.

24837-78-3

Molecular Formula

C18H16BrN

Molecular Weight

326.2 g/mol

IUPAC Name

1-benzhydrylpyridin-1-ium;bromide

InChI

InChI=1S/C18H16N.BrH/c1-4-10-16(11-5-1)18(17-12-6-2-7-13-17)19-14-8-3-9-15-19;/h1-15,18H;1H/q+1;/p-1

InChI Key

BDLPXTJQWFKYAI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[N+]3=CC=CC=C3.[Br-]

Origin of Product

United States

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